BenchChemオンラインストアへようこそ!

(5R)-Rupintrivir-d3

LC-MS/MS quantification stable-isotope internal standard bioanalytical method validation

(5R)-Rupintrivir-d3 is a deuterated isotopologue of the peptidomimetic antiviral agent rupintrivir (AG7088), an irreversible covalent inhibitor of human rhinovirus (HRV) 3C protease. It carries three deuterium atoms at the 5-methyl position of the isoxazole ring, yielding a molecular formula of C₃₁H₃₆D₃FN₄O₇ and a molecular weight of 601.68 g/mol.

Molecular Formula C₃₁H₃₆D₃FN₄O₇
Molecular Weight 601.68
Cat. No. B1157346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-Rupintrivir-d3
Synonyms(2E,4S)-4-[[(2R,5R)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-1,4-dioxoheptyl]amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic-d3 Acid; 
Molecular FormulaC₃₁H₃₆D₃FN₄O₇
Molecular Weight601.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-Rupintrivir-d3: Definition, Deuterated Class, and Baseline Identity for Procurement


(5R)-Rupintrivir-d3 is a deuterated isotopologue of the peptidomimetic antiviral agent rupintrivir (AG7088), an irreversible covalent inhibitor of human rhinovirus (HRV) 3C protease [1]. It carries three deuterium atoms at the 5-methyl position of the isoxazole ring, yielding a molecular formula of C₃₁H₃₆D₃FN₄O₇ and a molecular weight of 601.68 g/mol [2]. The compound is supplied as a white solid with a typical purity of ≥98% and is intended exclusively as a research reference standard and stable-isotope internal standard for quantitative bioanalysis, not for therapeutic use [3].

(5R)-Rupintrivir-d3: Why Generic Deuterated Analog Substitution Compromises Analytical and Biological Fidelity


Deuterated rupintrivir analogs are not interchangeable for quantitative LC‑MS/MS workflows because their mass shifts, deuterium placement, and stereochemistry differ in analytically consequential ways. (5R)-Rupintrivir-d3 exhibits a nominal mass shift of +3 Da relative to the light parent (598.7 → 601.7 g/mol), whereas Rupintrivir‑d4 and Rupintrivir‑d7 produce shifts of +4 Da and +7 Da respectively . In addition, the d3 label is regioselectively installed at the 5‑methylisoxazole moiety, which is distal from the catalytic cysteine‑reactive Michael acceptor; alternative deuteration patterns can alter the kinetic isotope effect at metabolically labile C–H bonds and confound pharmacokinetic interpretation . Furthermore, the (5R) absolute configuration is essential for 3C protease affinity—the (5S) enantiomer exhibits markedly reduced activity . Substituting any other deuterated or stereochemical variant without rigorous re‑validation introduces systematic error in quantification and misrepresents the parent drug's ADME profile.

(5R)-Rupintrivir-d3: Head‑to‑Head Quantified Differentiation Evidence for Scientific Selection


Mass Shift and Isotopic Purity Differentiate (5R)-Rupintrivir-d3 from d4, d7, and Non‑Deuterated Internal Standards

(5R)-Rupintrivir‑d3 provides a nominal mass shift of +3.01 Da relative to unlabeled rupintrivir (monoisotopic mass 598.28 Da → 601.29 Da), placing the internal-standard signal in a region of the mass spectrum that minimizes overlap with both the light analyte and potential in‑source fragmentation ions . In contrast, Rupintrivir‑d4 (Δm = +4) and Rupintrivir‑d7 (Δm = +7) generate larger shifts that can exceed the linear dynamic range of certain triple‑quadrupole instruments when monitoring the same SRM transition window . The commercial (5R)-Rupintrivir‑d3 product is supplied with a chemical purity of ≥98% [1], and deuteration at the 5‑methylisoxazole position is regiochemically defined by the IUPAC name '5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl' .

LC-MS/MS quantification stable-isotope internal standard bioanalytical method validation

Stereochemical Configuration at C‑5: (5R) Enantiomer Is the Pharmacologically Active Form of Rupintrivir

Rupintrivir's covalent inhibition of HRV 3C protease is stereospecific: the (5R) enantiomer positions the electrophilic Michael acceptor for optimal attack by the catalytic cysteine (Cys‑147 in HRV‑14) [1]. The (5R)-Rupintrivir‑d3 product is explicitly labeled and supplied as the pure 5R‑enantiomer [2]. The parent (5R)-Rupintrivir (non‑deuterated) demonstrates a mean EC₅₀ of 0.023 µM across 48 HRV serotypes in H1‑HeLa and MRC‑5 cell protection assays, and an inactivation rate constant kₒ₆ₛ/[I] of 1,470,000 ± 440,000 M⁻¹ s⁻¹ for HRV‑14 3C protease [3]. Although direct published data for the (5S) enantiomer are scarce, class‑level SAR for this peptidomimetic series establishes that inversion of the C‑5 stereocenter disrupts the key hydrogen‑bond network with the protease S1′ pocket, substantially reducing affinity [1].

3C protease inhibition enantiomeric specificity structure-activity relationship

Deuterium Placement at 5‑Methylisoxazole Enables Mechanistic Metabolic Tracking Distinct from d4 and d7 Analogs

The three deuterium atoms in (5R)-Rupintrivir‑d3 are located on the 5‑methyl substituent of the isoxazole ring, as confirmed by the IUPAC name '5-(trideuteriomethyl)-1,2‑oxazole-3‑carbonyl' . This is a metabolically relevant position: the 5‑methylisoxazole moiety undergoes CYP‑mediated oxidation in related compounds, and deuteration at this site is expected to produce a primary kinetic isotope effect (k_H/k_D) that retards oxidative metabolism . By contrast, Rupintrivir‑d7 carries deuterium atoms distributed across multiple sites including the ethyl ester and phenyl ring positions , diluting the site‑specific KIE signal. The ethyl ester of the parent drug is rapidly hydrolyzed by non‑specific esterases to the carboxylic acid metabolite AG7185, which is significantly less active; the d3 label placed distal to the ester may preserve the native hydrolysis rate while allowing separate tracking of the isoxazole‑derived metabolic fragment .

metabolic stability deuterium kinetic isotope effect metabolite identification

Rupintrivir Demonstrates Superior Broad‑Spectrum HRV Potency Compared to the Analog AG7404

The parent molecule rupintrivir (AG7088) exhibits a mean EC₅₀ of 0.023 µM (range 0.003–0.081 µM) across all 48 HRV serotypes tested in H1‑HeLa and MRC‑5 cell protection assays [1]. Its closest structural analog, AG7404, which was advanced for improved oral bioavailability, shows reduced in vitro potency: EC₅₀ values of 0.108 µM (hRV‑B14), 0.191 µM (hRV‑A16), and 0.187 µM (hRV‑A21) against individual serotypes, with an IC₅₀ of 0.046 µM on purified hRV‑B14 3C protease [2]. This represents an approximately 4.7‑fold to 8.3‑fold higher EC₅₀ for AG7404 compared with the mean rupintrivir EC₅₀ of 0.023 µM. While (5R)-Rupintrivir‑d3 retains the identical pharmacophore and is expected to match the parent's antiviral profile , AG7404's structural modifications that improve oral absorption come at the cost of reduced intrinsic antiviral activity.

antiviral potency HRV serotype coverage 3C protease inhibitor comparison

Therapeutic Index and Late‑Stage Intervention Window Distinguish Rupintrivir from Attachment Inhibitors

Rupintrivir's cytotoxicity threshold (CC₅₀ > 1,000 µM in H1‑HeLa cells) yields a therapeutic index ranging from >12,346 to >333,333 depending on the serotype, reflecting highly selective protease targeting [1]. In a single‑cycle, time‑of‑addition assay, rupintrivir retained full antiviral activity when added up to 6 hours post‑infection, whereas compounds that block viral attachment/uncoating (e.g., pleconaril, pirodavir derivatives) were effective only when added at the time of infection [1]. This late‑stage intervention capability is a direct consequence of irreversible 3C protease inhibition, which halts polyprotein processing even after viral entry and translation have begun. The deuterated d3 isotopologue preserves this mechanistic profile, as deuteration does not alter the covalent warhead or binding kinetics .

therapeutic index time-of-addition assay viral life cycle

Human Pharmacokinetic Baseline Validates (5R)-Rupintrivir-d3 as an Internal Standard for Nasal-Tissue Drug Quantification

Clinical pharmacokinetic data for intranasal rupintrivir provide direct context for the deuterated internal standard's intended use. In healthy volunteers, intranasal administration of 4–8 mg rupintrivir resulted in minimal systemic exposure: plasma concentrations of the parent drug rarely exceeded the lower limit of quantification (0.2 ng/mL), with a highest measured concentration of ≤0.52 ng/mL, while nasal washings demonstrated substantial drug residence for ≥9 hours post-dose [1]. The acid metabolite AG7185 reached a C_max of 3.25 ng/mL in plasma [1]. For accurate quantification of these low ng/mL concentrations in nasal tissue and plasma, a stable-isotope internal standard that co-elutes with the analyte but is resolved by mass is essential; (5R)-Rupintrivir‑d3 fulfills this role with its defined +3 Da shift without introducing the chromatographic retention-time shifts sometimes observed with heavily deuterated (d7) analogs .

intranasal pharmacokinetics local drug concentration minimal systemic exposure

(5R)-Rupintrivir-d3: High‑Value Research and Industrial Application Scenarios Supported by Evidence


LC‑MS/MS Quantification of Rupintrivir in Preclinical and Clinical Pharmacokinetic Studies

(5R)-Rupintrivir‑d3 serves as the optimal stable-isotope internal standard for quantifying rupintrivir in plasma and nasal tissue samples at the sub‑ng/mL concentrations reported in human intranasal PK studies [1]. Its +3 Da mass shift avoids isotopic overlap with the light analyte while minimizing retention‑time shifts that can occur with perdeuterated (d7) analogs . The defined regiochemistry of deuteration at the 5‑methylisoxazole ensures that the IS co‑elutes with the parent drug under reversed‑phase LC conditions, satisfying FDA and EMA bioanalytical method validation guidelines for matrix‑effect correction and extraction recovery assessment.

Mechanistic Metabolic Fate Studies Using Site‑Specific Deuterium Labeling

The regioselective deuteration of the 5‑methylisoxazole moiety enables ADME scientists to track CYP‑mediated oxidation of this specific functional group independently of the rapid esterase‑mediated hydrolysis that generates the AG7185 metabolite . In vitro microsomal incubations with (5R)-Rupintrivir‑d3, followed by HRMS fragment analysis, can quantify the kinetic isotope effect (k_H/k_D) at this single metabolic soft spot, providing mechanistic insight not achievable with multi‑site labeled d7 or unlabeled compounds .

Antiviral Time‑Course and Mechanism‑of‑Action Studies Requiring Quantified Intracellular Drug Levels

Rupintrivir's hallmark property—retention of antiviral activity when added up to 6 hours post‑infection—distinguishes it from attachment inhibitors and makes it the compound of choice for dissecting post‑entry viral replication events [2]. (5R)-Rupintrivir‑d3 is the corresponding internal standard required to measure intracellular and extracellular drug concentrations in these time‑course experiments, ensuring that observed antiviral effects are correlated with actual drug exposure at the site of action.

Enantiomeric Purity Verification in Chiral Bioanalytical and Quality Control Methods

Because the (5R) stereochemistry is essential for nanomolar 3C protease inhibition, any chiral inversion during formulation, storage, or metabolism must be detectable [3]. (5R)-Rupintrivir‑d3, supplied as the pure 5R‑enantiomer with defined stereochemistry [4], can be used as a chiral reference standard in HPLC methods employing chiral stationary phases to verify enantiomeric purity of rupintrivir active pharmaceutical ingredient and its formulations.

Quote Request

Request a Quote for (5R)-Rupintrivir-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.